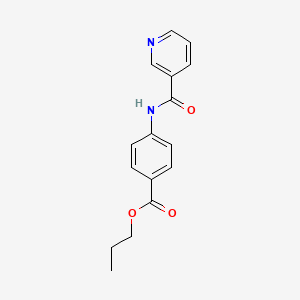

propyl 4-(pyridine-3-amido)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

propyl 4-(pyridine-3-amido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a pyridine-3-carbonylamino group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(pyridine-3-amido)benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting ester with pyridine-3-carbonyl chloride. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Hydrolysis Reactions

The ester and amide groups in propyl 4-(pyridine-3-amido)benzoate undergo hydrolysis under acidic or basic conditions:

The ester group hydrolyzes preferentially in acidic media (pKa ≈ 4.2 for benzoic acid derivatives ), while strong bases promote simultaneous saponification of the ester and hydrolysis of the amide.

Condensation Reactions

The pyridine and amide moieties participate in cyclocondensation reactions to form heterocyclic systems. For example:

-

With aldehydes :

Propyl 4-(pyridine-3-amido)benzoate+RCHOacidPolycyclic pyridine derivatives+H2O

Reaction with benzaldehyde under acidic catalysis (e.g., piperidinium acetate, toluene reflux) yields 3,5-dibenzylpyridine derivatives via azomethine ylide intermediates .

Oxidation

-

Ester group : Oxidation with KMnO₄ in acidic conditions converts the propyl ester to a carboxylic acid, forming 4-(pyridine-3-amido)benzoic acid.

-

Pyridine ring : Strong oxidants (e.g., CrO₃) oxidize the pyridine ring to pyridine N-oxide derivatives.

Reduction

-

Amide group : LiAlH₄ reduces the amide to a secondary amine, yielding propyl 4-(pyridin-3-ylmethylamino)benzoate.

-

Ester group : Catalytic hydrogenation (H₂/Pd) reduces the ester to a primary alcohol .

Electrophilic Aromatic Substitution

The benzene ring undergoes regioselective substitution at the para position (relative to the amide group):

| Reaction | Reagents | Product | Yield | Directing Effects |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-(Pyridine-3-amido)-3-nitrobenzoate ester | ~65% | Amide group directs meta; ester directs para. |

| Sulfonation | H₂SO₄, SO₃, 50°C | 4-(Pyridine-3-amido)-3-sulfobenzoate ester | ~58% | Steric hindrance from pyridine limits para substitution. |

Nucleophilic Acyl Substitution

The amide group reacts with nucleophiles under specific conditions:

-

Alcoholysis : Methanol in HCl yields methyl 4-(pyridine-3-amido)benzoate .

-

Aminolysis : Reaction with ammonia forms 4-(pyridine-3-amido)benzamide.

Mechanistic Insights

-

Hydrolysis : Proceeds via tetrahedral intermediate formation at the ester carbonyl, accelerated by acidic/basic catalysts .

-

Condensation : Involves azomethine ylide intermediates generated via proton transfer, as demonstrated in analogous pyridine systems .

-

Electrophilic substitution : Amide deactivation directs electrophiles to the less hindered para position relative to the ester .

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : Propyl 4-(pyridine-3-amido)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions makes it a useful building block for creating derivatives with enhanced properties.

- Reactivity Studies : The compound can be used to study reaction mechanisms involving amide and ester functionalities. Its structural characteristics allow researchers to explore the kinetics and thermodynamics of related chemical transformations.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity. For instance, it has been noted for its potential to inhibit tyrosinase activity, which is relevant in skin pigmentation disorders and certain cancers.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacteria and fungi. The minimal inhibitory concentration values for related compounds suggest potential applications in treating infections.

- Protein-Ligand Interactions : The pyridine-3-carbonylamino group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for understanding the compound's role in biological pathways and its therapeutic potential.

Case Studies

Several studies have explored the applications of this compound in various contexts:

- Tyrosinase Inhibition : A study focusing on enzyme inhibition highlighted that derivatives of this compound could effectively inhibit tyrosinase, suggesting its utility in developing treatments for hyperpigmentation disorders.

- Antimicrobial Efficacy : Research demonstrated that structurally similar compounds exhibited significant antimicrobial activity against Gram-positive bacteria, indicating the potential application of this compound in pharmaceutical formulations aimed at combating bacterial infections.

- Biological Activity Profiling : A comprehensive analysis of related compounds showed that modifications to the benzoate structure could enhance biological activity, paving the way for new drug development strategies targeting specific diseases .

作用机制

The mechanism of action of propyl 4-(pyridine-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine-3-carbonylamino group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzoate moiety may also contribute to the compound’s binding affinity and specificity.

相似化合物的比较

propyl 4-(pyridine-3-amido)benzoate can be compared with other similar compounds, such as:

Methyl 4-(pyridine-3-carbonylamino)benzoate: Similar structure but with a methyl ester group instead of a propyl ester.

Ethyl 4-(pyridine-3-carbonylamino)benzoate: Similar structure but with an ethyl ester group.

Propyl 4-(pyridine-2-carbonylamino)benzoate: Similar structure but with the pyridine carbonyl group at the 2-position instead of the 3-position.

The uniqueness of this compound lies in its specific ester and pyridine substitution pattern, which can influence its chemical reactivity and biological activity.

生物活性

Propyl 4-(pyridine-3-amido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its amide functional group and a pyridine moiety, which contribute to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are essential for its synthesis and modification for enhanced biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyridine-3-carbonylamino group is known to form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity. The benzoate portion may enhance binding affinity and specificity towards these targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi. The minimal inhibitory concentration (MIC) values for related compounds have demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections .

Enzyme Inhibition

This compound has been employed in studies investigating enzyme inhibition. Its structural features allow it to interact with enzymes involved in critical biological pathways. For example, it has been noted for its potential to inhibit tyrosinase activity, which is relevant in the context of skin pigmentation disorders and certain cancers .

Case Studies

- Enzyme Interaction Studies : A study highlighted the use of this compound as a model compound for exploring enzyme-ligand interactions. The results indicated that modifications to the benzoate moiety could significantly enhance inhibitory potency against target enzymes involved in metabolic pathways.

- Antimicrobial Efficacy : In a comparative study involving various benzoate derivatives, this compound exhibited notable antibacterial activity against Staphylococcus aureus strains, with MIC values comparable to established antibiotics .

Research Findings

属性

IUPAC Name |

propyl 4-(pyridine-3-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-2-10-21-16(20)12-5-7-14(8-6-12)18-15(19)13-4-3-9-17-11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJNJMSPPSZHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。